molecular formula C20H23FN4O3S B13319823 4-((4-Fluoro-2-isopropoxyphenyl)amino)-N-(2-methoxyethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide

4-((4-Fluoro-2-isopropoxyphenyl)amino)-N-(2-methoxyethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B13319823
M. Wt: 418.5 g/mol
InChI Key: GOGWEKLFSKGXQA-UHFFFAOYSA-N
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Description

4-((4-Fluoro-2-isopropoxyphenyl)amino)-N-(2-methoxyethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases. Its primary research application is in the investigation of signaling pathways driven by aberrant FGFR activity, which is a key oncogenic driver in a variety of human cancers, including urothelial carcinoma, breast cancer, and endometrial cancer. The compound exhibits high potency against FGFR1, FGFR2, and FGFR3, and has been shown to inhibit the proliferation of cancer cell lines dependent on FGFR signaling source . Its mechanism involves binding to the kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream effectors in the MAPK and PI3K-AKT pathways, leading to cell cycle arrest and apoptosis. This inhibitor is a valuable tool compound for studying FGFR biology, modeling tumorigenesis in vitro and in vivo, and for exploring mechanisms of resistance to targeted therapies. Research utilizing this molecule contributes to the preclinical validation of FGFR as a therapeutic target and aids in the development of next-generation anticancer agents source .

Properties

Molecular Formula

C20H23FN4O3S

Molecular Weight

418.5 g/mol

IUPAC Name

4-(4-fluoro-2-propan-2-yloxyanilino)-N-(2-methoxyethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C20H23FN4O3S/c1-11(2)28-15-9-13(21)5-6-14(15)25-18-16-12(3)17(19(26)22-7-8-27-4)29-20(16)24-10-23-18/h5-6,9-11H,7-8H2,1-4H3,(H,22,26)(H,23,24,25)

InChI Key

GOGWEKLFSKGXQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC3=C(C=C(C=C3)F)OC(C)C)C(=O)NCCOC

Origin of Product

United States

Preparation Methods

Cyclization from 2-Aminothiophene Derivatives

A prevalent approach involves cyclizing 2-aminothiophene derivatives with suitable nitriles or acyl derivatives to form the thieno[2,3-d]pyrimidine nucleus. For instance, Tolan et al. demonstrated that substituted 2-aminothiophene-3-carbonitrile reacts with acetic acid derivatives under reflux conditions to produce the core scaffold. This method is advantageous due to its straightforwardness and high yields.

Reaction scheme:

2-Aminothiophene-3-carbonitrile + Acetic acid derivatives → Thieno[2,3-d]pyrimidine derivatives

Reaction conditions:

  • Solvent: 1,4-dioxane
  • Reagent: Phosphoryl trichloride or acyl chlorides
  • Temperature: Reflux
  • Duration: 8–12 hours

Synthesis from Pyrimidine Precursors

Alternatively, pyrimidine derivatives bearing suitable substituents can be cyclized with thiophene intermediates. Brough et al. reported the preparation of 2-amino-4-chloro-thieno[2,3-d]pyrimidine-6-carboxylic acid esters via reactions of chlorinated pyrimidines with thiophene derivatives under alkaline conditions.

Reaction scheme:

Chlorinated pyrimidine + Thiophene derivative → Thieno[2,3-d]pyrimidine scaffold

Reaction conditions:

  • Solvent: Ethanol or DMF
  • Reflux at 60–70°C
  • Duration: 9–10 hours

Functionalization of the Core Scaffold

Introduction of the Amino Group at Position 4

The amino group at position 4 can be introduced through nucleophilic substitution reactions. For example, starting from a chlorinated intermediate, nucleophilic amination with 4-fluoro-2-isopropoxyaniline under reflux in polar solvents such as ethanol or tert-amyl alcohol facilitates substitution.

Reaction conditions:

  • Solvent: tert-Amyl alcohol
  • Reflux for 4 hours
  • Catalyst: Acetic acid (catalytic amount)

Attachment of the 4-Fluoro-2-isopropoxyphenyl)amino Group

The amino group on the heterocycle is coupled with the corresponding aniline derivative using carbodiimide-mediated amidation, such as with N,N'-diisopropylcarbodiimide (DIC) or HATU , in the presence of a base like triethylamine.

Reaction scheme:

Thieno[2,3-d]pyrimidine amino derivative + 4-fluoro-2-isopropoxyaniline → Substituted amine

Reaction conditions:

  • Solvent: DCM or DMF
  • Reagents: HATU, HOAT, DIPEA
  • Temperature: Room temperature to 70°C
  • Duration: 1–2 hours

Alkylation with 2-Methoxyethylamine

The terminal amino group is alkylated with 2-methoxyethyl chloride or via nucleophilic substitution with 2-methoxyethylamine in the presence of a base, such as potassium carbonate, under reflux conditions.

Reaction conditions:

  • Solvent: Acetone or DMSO
  • Reflux for 4–6 hours
  • Base: Potassium carbonate

Final Carboxamide Formation

The carboxylic acid or ester at position 6 is converted into the carboxamide using amidation protocols. Typical methods include:

  • Activation of the acid with HATU or EDCI in DCM or DMF
  • Coupling with 2-methoxyethylamine or its derivatives
  • Reflux at room temperature or slightly elevated temperature

Reaction scheme:

Carboxylic acid derivative + 2-methoxyethylamine → Carboxamide

Reaction conditions:

  • Solvent: DCM or DMF
  • Reagents: HATU or EDCI, HOAT
  • Temperature: Room temperature
  • Duration: 1–2 hours

Data Summary and Reaction Conditions Table

Step Starting Material Reagents & Conditions Product Yield Notes
1 2-Aminothiophene-3-carbonitrile Acetic acid, reflux, 8–12 h Thieno[2,3-d]pyrimidine core 55–65% Cyclization via acid-mediated process
2 Chlorinated pyrimidine Thiophene derivative, reflux, 9–10 h Thieno[2,3-d]pyrimidine scaffold 50–60% Alkaline or acid catalysis
3 Core scaffold Nucleophilic amination with 4-fluoro-2-isopropoxyaniline Amino substituted intermediate 60–70% Solvent: tert-Amyl alcohol
4 Amino intermediate Coupling with 2-methoxyethyl chloride Alkylated amine 62–75% Solvent: DMSO or DMF
5 Final intermediate Activation with HATU, amidation with 2-methoxyethylamine Target compound 49–52% Room temperature, DCM/DMF

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of functional groups such as the methoxyethyl group allows for oxidation reactions, which can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting specific functional groups within the molecule.

    Substitution: The fluoro-substituted phenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of specific bonds and formation of new products.

Scientific Research Applications

The compound 4-((4-Fluoro-2-isopropoxyphenyl)amino)-N-(2-methoxyethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide, also known as MNKI-85, is a chemical compound with potential applications in scientific research .

Chemical Information

PubChem provides comprehensive chemical information, including identifiers, chemical and physical properties, biological activities, safety and toxicity information, patents, and literature citations . It is a valuable resource for exploring the characteristics of chemical compounds .

Research Applications

MNKI-85 is identified as a potent ATP inhibitor, suggesting its use in studying ATP-related processes . A study on the pharmacologic inhibition of MNKs (MAPK-interacting kinases) in acute myeloid leukemia (AML) indicates that MNKI-85 may be useful in leukemia research . By inhibiting Mnk1, MNKI-85 could potentially serve as a tool to explore new therapeutic approaches for AML .

Related Compounds

Sigma-Aldrich lists a range of related compounds that feature fluoro, methoxyphenyl, pyrimidine, and amino groups . These compounds could be relevant in studies related to MNKI-85, as they share similar structural features and potential applications . Examples of related compounds include:

  • 4-(5-Fluoro-2-methoxyphenyl)pyrimidin-2-amine
  • 2-((5-(4-Methoxyphenyl)thieno(2,3-d)pyrimidin-4-yl)amino)ethanol
  • 3-Amino-5-(4-methoxyphenyl)thieno(2,3-d)pyrimidin-4(3h)-one
  • 3-((5-(4-Methoxyphenyl)thieno(2,3-d)pyrimidin-4-yl)amino)-1-propanol
  • 7-Amino-5-(2-methoxyphenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2h-pyrano[2,3-d]pyrimidine-6-carbonitrile
  • 3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone
  • 4-[({[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide
  • 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone
  • Diethyl 5-({[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate
  • Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate
  • Ethyl 4-(4-methoxyphenyl)-2-[({[5-(4-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate
  • Ethyl 4-(4-methoxyphenyl)-2-({[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate
  • 3-{[(E)-(3-Chloro-4-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3h)-one
  • N-(3-Fluoro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
  • Ethyl 4-(4-methoxyphenyl)-2-[({[5-(4-methylphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate
  • Ethyl 2-({[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4h-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-(4-methoxyphenyl)-3-thiophenecarboxylate
  • 2-[(2-Furylmethyl)amino]-3-((z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-4h-pyrido[1,2-a]pyrimidin-4-one
  • JH-II-127[4-[[5-Chloro-4-(methylamino)-7h-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-3-methoxyphenyl]-4-morpholinylmethanone
  • 2-[(2-Methoxyethyl)amino]-3-((z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one
  • 3-((Z)-{3-[2-(4-Methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4h-pyrido[1,2-a]pyrimidin-4-one
  • PD-1809706-(2,6-Dichlorophenyl)-2-[(4-fluoro-3-methylphenyl)amino]-8-methyl-pyrido[2,3-d]pyrimidin-7(8h)-one, PF-1515965
  • 2-{[3-(1h-Imidazol-1-yl)propyl]amino}-3-((z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one
  • Isopropyl (2z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3h-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5h-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Mechanism of Action

The mechanism of action of 4-((4-Fluoro-2-isopropoxyphenyl)amino)-N-(2-methoxyethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms.

Comparison with Similar Compounds

Core Heterocyclic Modifications

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Thieno[2,3-d]pyrimidine 4-Fluoro-2-isopropoxyphenyl; N-(2-methoxyethyl)carboxamide; 5-methyl ~478.5 (calculated)
N-(2-(dimethylamino)ethyl)-4-(4-fluoro-2-(tetrahydro-2H-pyran-4-yloxy)phenyl-amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide Thieno[2,3-d]pyrimidine Tetrahydro-2H-pyran-4-yloxy; N-(2-dimethylaminoethyl)carboxamide Not reported
3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide Tetrahydrothieno[2,3-d]pyrimidine 2-Thioxo; 3-amino; 4-oxo; N-phenyl ~388.4 (calculated)
7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-sulfamoylphenyl)amino)pyrrolo[2,3-d]pyrimidine-6-carboxamide Pyrrolo[2,3-d]pyrimidine Cyclopentyl; 4-sulfamoylphenyl; N-(2-methoxyphenyl) 613.2 (reported)

Key Observations :

  • Heterocyclic Replacement : Pyrrolo-pyrimidine derivatives (e.g., ) exhibit distinct electronic profiles due to nitrogen positioning, affecting kinase selectivity.

Substituent Effects on Bioactivity

Functional Group Target Compound Analogues Biological Implications
Fluorinated Aryl Groups 4-Fluoro-2-isopropoxyphenyl 4-Chlorophenyl (), 4-Methoxyphenyl () Fluorine enhances binding via hydrophobic and electrostatic interactions.
Carboxamide Side Chains N-(2-methoxyethyl) N-(2-dimethylaminoethyl) (), N-(4-fluorophenyl) () Methoxyethyl improves solubility vs. dimethylaminoethyl’s basicity.
Ether/Oxygen Linkages 2-Isopropoxy Tetrahydro-2H-pyran-4-yloxy (), 2-ethoxymethylidene () Bulkier groups (e.g., tetrahydro-pyran) may reduce metabolic oxidation.

Case Study :

  • The tetrahydro-2H-pyran-4-yloxy group in offers conformational rigidity compared to the target’s isopropoxy group, possibly enhancing target residence time but reducing membrane permeability.

Biological Activity

The compound 4-((4-Fluoro-2-isopropoxyphenyl)amino)-N-(2-methoxyethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.

  • Molecular Formula : C20H23FN4O3S
  • Molecular Weight : 387.428 g/mol
  • Solubility : Soluble in DMSO (5 mg/mL) and other organic solvents.
  • Storage Conditions : Recommended storage at 2-8°C.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. The thienopyrimidine core is known for its ability to inhibit certain kinases and receptors, which play crucial roles in cell proliferation and survival.

Anticancer Activity

Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism often involves the inhibition of key signaling pathways such as the MAPK/ERK pathway, leading to reduced cell migration and invasion .

Antimicrobial Activity

The antimicrobial potential of thienopyrimidine derivatives has also been explored. Compounds within this class have demonstrated activity against a range of bacterial strains, suggesting that they may serve as lead compounds for the development of new antibiotics .

Anti-inflammatory Properties

In vivo studies have reported that thienopyrimidine derivatives possess anti-inflammatory effects. These compounds can modulate inflammatory cytokine production and reduce tissue inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Colombeau et al. (2008)Demonstrated significant inhibition of cell proliferation in A431 cells using similar thienopyrimidine derivatives .
Garavaglia et al. (2012)Investigated the role of nucleotide biosynthesis inhibitors and their antiviral activity, highlighting the importance of targeting metabolic pathways for therapeutic interventions .
Chopra et al. (2015)Reported on the synthesis and evaluation of ferrocene-pyrimidine conjugates with promising anti-plasmodial activities, reinforcing the versatile applications of pyrimidine derivatives .

Q & A

Basic Research Question

  • 1H/13C NMR : Prioritize aromatic proton signals in the δ 6.8–8.2 ppm range (thienopyrimidine core) and methoxy/isopropoxy groups (δ 3.2–4.5 ppm). Quaternary carbons in the pyrimidine ring appear at δ 155–165 ppm in 13C NMR .
  • HRMS : Validate molecular weight with <5 ppm error. For example, a [M+H]+ ion at m/z 473.1824 confirms the molecular formula C22H25FN4O3S .

How can computational chemistry methods be integrated into the design of novel analogs?

Advanced Research Question

  • Reaction Path Search : Use quantum chemical calculations (DFT) to predict activation barriers for key steps like nucleophilic aromatic substitution .
  • Docking Studies : Model interactions with biological targets (e.g., kinases) using software like AutoDock Vina. Focus on substituent effects at the 4-fluoro-2-isopropoxyphenyl group .
  • Machine Learning : Train models on existing pyrimidine bioactivity data to prioritize analogs with predicted improved solubility or binding affinity .

What strategies are recommended for resolving contradictions between in vitro and in vivo activity data?

Advanced Research Question

  • Metabolic Stability Assays : Perform liver microsomal studies to identify rapid metabolic degradation (e.g., CYP450-mediated oxidation of the methoxyethyl group) .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to block metabolic hotspots, as seen in structurally related pyrimidines .

What purity assessment protocols are critical during synthesis?

Basic Research Question

  • HPLC Analysis : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of 10–90% acetonitrile in water (0.1% TFA) over 30 minutes. Monitor UV absorption at 254 nm .
  • Impurity Profiling : Characterize by-products (e.g., unreacted intermediates) via LC-MS and adjust stoichiometry of coupling reagents to minimize side reactions .

How can SAR studies improve the pharmacological profile of this compound?

Advanced Research Question

  • Substituent Variation : Systematically replace the isopropoxy group with bulkier alkoxy chains (e.g., cyclopentyloxy) to enhance target binding, as demonstrated in analogs with improved kinase inhibition .
  • Bioisosteric Replacement : Substitute the thienopyrimidine core with pyridopyrimidine to modulate solubility without losing activity .

What are the documented biological targets, and how should researchers validate them?

Basic Research Question

  • Kinase Inhibition : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) using ATP-binding assays. Prioritize IC50 values <100 nM for lead optimization .
  • Microbiological Testing : Validate antibacterial activity via MIC assays against S. aureus and E. coli (reference similar pyrimidines with MICs of 2–8 µg/mL) .

What advanced X-ray crystallography techniques elucidate intramolecular hydrogen bonding?

Advanced Research Question

  • Single-Crystal Analysis : Grow crystals via slow evaporation in ethanol/water (1:1). Resolve intramolecular N–H⋯N bonds (2.8–3.0 Å) using synchrotron radiation (λ = 0.71073 Å) .
  • Dihedral Angle Analysis : Quantify planarity deviations (e.g., pyrimidine vs. aryl rings) to correlate conformation with bioactivity .

How should solvents and catalysts be selected for nucleophilic substitutions in pyrimidine synthesis?

Basic Research Question

  • Solvent Polarity : Use DMF for SNAr reactions due to its high polarity, which stabilizes transition states. Avoid protic solvents to prevent side reactions .
  • Catalyst Efficiency : Compare HATU (95% yield) vs. EDC/HOBt (80% yield) for amide couplings in multi-step syntheses .

What experimental approaches investigate metabolic stability in preclinical models?

Advanced Research Question

  • In Vitro Assays : Incubate with human hepatocytes and quantify parent compound loss via LC-MS/MS. Use deuterium labeling at metabolically labile sites (e.g., methoxyethyl) to track degradation .
  • In Silico Prediction : Apply ADMET predictors (e.g., SwissADME) to prioritize derivatives with lower clearance rates .

Notes on Contradictions and Methodological Gaps

  • Purity vs. Yield : reports 90–96% purity via HPLC but does not address trade-offs between yield and purity. Researchers should optimize using design-of-experiment (DoE) approaches.
  • Biological Data : While highlights antimicrobial activity, conflicting data from similar compounds (e.g., weak activity in analogs) suggest target specificity varies with substitution patterns.

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